molecular formula C10H9FO3 B11784902 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No.: B11784902
M. Wt: 196.17 g/mol
InChI Key: LBSQNKLJOUDFOS-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative characterized by a dihydrobenzofuran core with a fluorine atom at the 6th position and an acetic acid moiety at the 3rd position (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzofuran derivatives, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H9FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6H,3,5H2,(H,12,13)

InChI Key

LBSQNKLJOUDFOS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through carboxylation reactions, often using carbon dioxide as the carbon source.

Industrial Production Methods

Industrial production of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Key Structural Features :

  • Dihydrobenzofuran core : A partially saturated furan ring improves metabolic stability compared to fully aromatic analogues.
  • Fluorine at C6 : Enhances lipophilicity and may improve blood-brain barrier penetration.
  • Acetic acid group : Provides a carboxylic acid functional group for salt formation or hydrogen bonding interactions.

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Compound Name Substituent at C6 Key Features Reference
2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid Fluoro (F) High electronegativity, increased acidity, improved metabolic stability
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid Hydroxy (OH) Hydrogen-bonding capability, higher polarity, reduced lipophilicity
2-(6-Methoxybenzofuran-3-yl)acetic acid Methoxy (OCH₃) Electron-donating group, bulkier substituent, reduced solubility in water
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Fluoro (F), methylsulfanyl (SCH₃) Dual substituents enhance steric and electronic effects; potential for varied bioactivity

Substituent Impact Analysis :

  • Fluoro vs. Hydroxy : Fluorine’s electronegativity increases the acetic acid group’s acidity (pKa ~3.5–4.0) compared to the hydroxy analogue (pKa ~4.5–5.0), affecting ionization and binding to biological targets .
  • Methoxy Group : Introduces steric hindrance and reduces solubility in aqueous media, which may limit bioavailability .
  • Methylsulfanyl : Enhances lipophilicity and may confer unique binding modes in enzyme inhibition .

Physicochemical Properties

Property 6-Fluoro Derivative 6-Hydroxy Derivative 6-Methoxy Derivative
Molecular Weight ~210.18 (C₁₀H₉FO₄) 194.18 (C₁₀H₁₀O₄) 206.19 (C₁₁H₁₀O₄)
Melting Point Not reported 137–139°C (R-enantiomer) Not reported
Solubility Moderate in polar solvents High in polar solvents Low in water
Stability Enhanced metabolic stability Prone to oxidation Stable under acidic conditions

Notes:

  • The 6-hydroxy derivative’s enantiomer (R-configuration) exhibits a melting point of 137–139°C .
  • Methoxy analogues show reduced aqueous solubility due to increased hydrophobicity .

Biological Activity

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a fluorine atom at the 6-position and an acetic acid moiety, enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

  • Chemical Formula : C₁₀H₉FO₃
  • Molecular Weight : 196.18 g/mol
  • CAS Number : 1550937-08-0
  • Structural Features : The compound features a benzofuran moiety with a fluorine substitution, which is known to modify the pharmacological profile of similar compounds.

Biological Activity Overview

Research indicates that 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Its structural similarity to other known anti-inflammatory compounds suggests potential mechanisms of action through inhibition of pro-inflammatory cytokines.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interacting with specific viral enzymes or receptors. The fluorine substitution is hypothesized to enhance binding affinity to these biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression. This activity could be attributed to its ability to modulate pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits cytokine production and reduces inflammation in animal models.
AntiviralShows potential antiviral effects against specific viruses in vitro.
Enzyme InhibitionInhibits enzymes linked to cancer progression; further studies needed.

Case Study: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at varying doses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Case Study: Antiviral Potential

In vitro studies assessed the antiviral activity of the compound against influenza virus strains. Results showed that treatment with 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid led to a decrease in viral titers, indicating its potential as an antiviral agent. Further mechanistic studies are required to elucidate the specific interactions involved.

The exact mechanism through which 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid exerts its biological effects remains under investigation. However, it is believed that the fluorinated structure enhances its ability to interact with biological macromolecules, such as proteins and nucleic acids, thereby influencing various signaling pathways associated with inflammation and viral replication.

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